molecular formula C9H5ClFN B1370837 1-Chloro-5-fluoroisoquinoline CAS No. 435278-02-7

1-Chloro-5-fluoroisoquinoline

Cat. No.: B1370837
CAS No.: 435278-02-7
M. Wt: 181.59 g/mol
InChI Key: HPKPOKQSRYDGAM-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoroisoquinoline is a chemical compound with the molecular formula C9H5ClFN. It is a member of the isoquinoline family, which are heterocyclic aromatic organic compounds.

Preparation Methods

The synthesis of 1-Chloro-5-fluoroisoquinoline can be achieved through various methods. One common approach involves the reaction of 5-fluoroisoquinoline with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 1-position of the isoquinoline ring .

Industrial production methods for this compound often involve large-scale synthesis using similar chlorination reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

1-Chloro-5-fluoroisoquinoline undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted isoquinolines and quinolines .

Mechanism of Action

The mechanism of action of 1-Chloro-5-fluoroisoquinoline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA synthesis by binding to DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This interaction stabilizes DNA strand breaks, blocking the progress of the replication fork and ultimately leading to cell death .

Comparison with Similar Compounds

1-Chloro-5-fluoroisoquinoline can be compared with other similar compounds such as:

Properties

IUPAC Name

1-chloro-5-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKPOKQSRYDGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623860
Record name 1-Chloro-5-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435278-02-7
Record name 1-Chloro-5-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Chloro-5-fluoroisoquinoline
Reactant of Route 3
1-Chloro-5-fluoroisoquinoline
5-Fluoro-2-oxidoisoquinolin-2-ium
1-Chloro-5-fluoroisoquinoline
5-Fluoro-2-oxidoisoquinolin-2-ium
1-Chloro-5-fluoroisoquinoline
1-Chloro-5-fluoroisoquinoline

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